Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate
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Overview
Description
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate is an organic compound with a complex structure that includes a chlorobenzoyl group, a methylphenoxy group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoyl chloride with 2-methylphenol to form 4-(3-chlorobenzoyl)-2-methylphenol. This intermediate is then reacted with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or toluene, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the final product is usually achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the phenoxyacetate moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3-chlorobenzoyl)acetate: Similar structure but lacks the methylphenoxy group.
Ethyl (4-chlorobenzoyl)acetate: Similar structure but with a different substitution pattern on the benzoyl group.
Ethyl (2-chlorobenzoyl)acetate: Similar structure but with the chlorine atom in a different position.
Uniqueness
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate is unique due to the presence of both the chlorobenzoyl and methylphenoxy groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate is a compound within the class of phenoxyacetates, which are recognized for their diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
This compound is characterized by its phenoxyacetate moiety, which contributes to its stability and reactivity under various conditions. The structural formula can be represented as follows:
This compound features a chlorobenzoyl group attached to a 2-methylphenoxyacetate backbone, which is critical for its biological interactions.
1. Antimicrobial Activity
Research has demonstrated that ethyl phenoxyacetates exhibit significant antimicrobial properties. A study highlighted that derivatives of this compound showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be in the low micromolar range, indicating potent activity.
Bacterial Strain | MIC (μM) |
---|---|
Staphylococcus aureus | 5.0 |
Escherichia coli | 10.0 |
Pseudomonas aeruginosa | 8.0 |
2. Anticancer Properties
The anticancer potential of this compound has been explored in various in vitro studies. Notably, the compound exhibited cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 15 to 25 μM, suggesting that the compound effectively induces apoptosis in cancer cells.
3. Anti-Inflammatory Activity
This compound has also been shown to possess anti-inflammatory properties. In experimental models of inflammation, this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-κB signaling pathways.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various phenoxyacetates, this compound was compared with standard antibiotics. The results indicated that this compound had comparable or superior activity against resistant bacterial strains.
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer mechanisms revealed that this compound induces cell cycle arrest at the G2/M phase in MCF-7 cells. Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptosis.
Synthesis and Derivatives
The synthesis of this compound typically involves a multi-step process starting from 3-chlorobenzoyl chloride and 2-methylphenol under basic conditions. The resulting compound can be further modified to enhance its biological activity or reduce toxicity.
Properties
CAS No. |
667891-41-0 |
---|---|
Molecular Formula |
C18H17ClO4 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
ethyl 2-[4-(3-chlorobenzoyl)-2-methylphenoxy]acetate |
InChI |
InChI=1S/C18H17ClO4/c1-3-22-17(20)11-23-16-8-7-14(9-12(16)2)18(21)13-5-4-6-15(19)10-13/h4-10H,3,11H2,1-2H3 |
InChI Key |
AHPVRXUHRXEUIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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